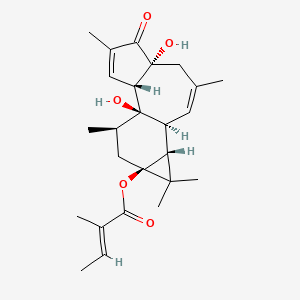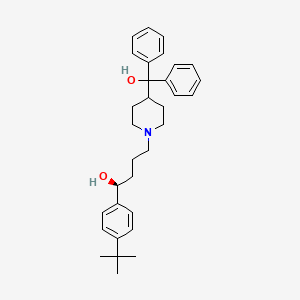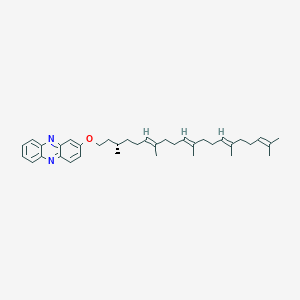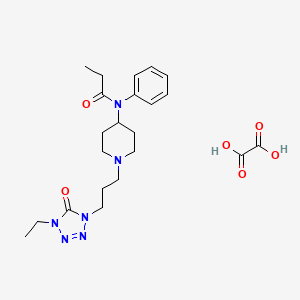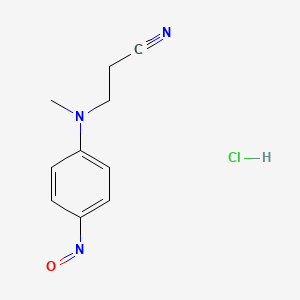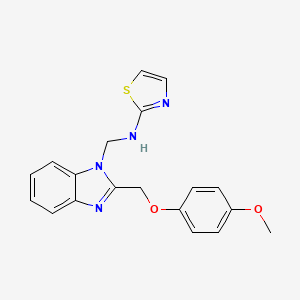
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-thiazolylamino)methyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-thiazolylamino)methyl)- is a complex organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities and are commonly used in pharmaceuticals, agriculture, and material science. This particular compound features a benzimidazole core with additional functional groups that may impart unique properties and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-thiazolylamino)methyl)- typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzimidazole Core: This can be achieved by condensing o-phenylenediamine with a carboxylic acid or its derivatives under acidic conditions.
Introduction of the p-Methoxyphenoxy Group: This step may involve the reaction of the benzimidazole core with p-methoxyphenol in the presence of a suitable base and a coupling agent.
Attachment of the Thiazolylamino Group: This could be done by reacting the intermediate with a thiazole derivative under appropriate conditions.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and pressures, as well as purification techniques like crystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy group or the thiazole ring.
Reduction: Reduction reactions could target the nitro groups if present or other reducible functionalities.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzimidazole core or the attached functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while substitution could introduce new functional groups.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for more complex molecules.
Biology: May exhibit antimicrobial, antifungal, or antiparasitic activities.
Medicine: Potential use in drug development for treating various diseases.
Industry: Could be used in the synthesis of advanced materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action for this compound would depend on its specific application. In a biological context, it might interact with enzymes or receptors, inhibiting or activating specific pathways. The molecular targets could include proteins, nucleic acids, or cell membranes.
Comparación Con Compuestos Similares
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
2-Phenylbenzimidazole: A derivative with a phenyl group.
Thiazole-Substituted Benzimidazoles: Compounds with similar thiazole groups.
Uniqueness
The unique combination of the p-methoxyphenoxy and thiazolylamino groups in benzimidazole, 2-((p-methoxyphenoxy)methyl)-1-((2-thiazolylamino)methyl)- may impart distinct chemical and biological properties, making it a valuable compound for specific applications.
Propiedades
Número CAS |
84138-30-7 |
|---|---|
Fórmula molecular |
C19H18N4O2S |
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
N-[[2-[(4-methoxyphenoxy)methyl]benzimidazol-1-yl]methyl]-1,3-thiazol-2-amine |
InChI |
InChI=1S/C19H18N4O2S/c1-24-14-6-8-15(9-7-14)25-12-18-22-16-4-2-3-5-17(16)23(18)13-21-19-20-10-11-26-19/h2-11H,12-13H2,1H3,(H,20,21) |
Clave InChI |
GIMPGPZSDCEQSK-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CNC4=NC=CS4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Hydroxy-3R O-acetyl dihydro-10,11 quinidine [French]](/img/structure/B12768817.png)

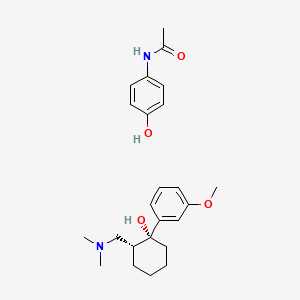
![1-methyl-5-[3-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-4-yl]indole](/img/structure/B12768846.png)

